molecular formula C24H26FN3O2S B2683554 1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine CAS No. 478245-30-6

1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine

Cat. No.: B2683554
CAS No.: 478245-30-6
M. Wt: 439.55
InChI Key: VLLOCTDXXKPFBF-UHFFFAOYSA-N
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Description

1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents .

Preparation Methods

The synthesis of 1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving suitable starting materials.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the pyridine ring using reagents such as sulfonyl chlorides.

    Formation of the piperazine ring: This can be done through cyclization reactions involving appropriate diamines.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a fluorophenyl group using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include receptors in the central nervous system, where the compound can modulate neurotransmitter activity. The exact pathways involved depend on the specific biological context and the nature of the target receptors.

Comparison with Similar Compounds

1-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridin-2-yl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2S/c1-17-8-10-20(11-9-17)31(29,30)23-18(2)16-19(3)26-24(23)28-14-12-27(13-15-28)22-7-5-4-6-21(22)25/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLOCTDXXKPFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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